molecular formula C24H36F17NO3S B1168286 Phosphine oxide, bis(pentamethylphenyl)- CAS No. 122085-61-4

Phosphine oxide, bis(pentamethylphenyl)-

Cat. No.: B1168286
CAS No.: 122085-61-4
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Description

Contextualization of Sterically Hindered Phosphine (B1218219) Oxides in Organophosphorus Chemistry

Organophosphorus chemistry is a vast and vital field, underpinning developments in catalysis, materials science, and medicinal chemistry. mdpi.com Within this domain, phosphine oxides (R₃P=O) represent a cornerstone class of compounds. The phosphorus-oxygen (P=O) bond is highly polarized and strong, which historically led to the perception of phosphine oxides as thermodynamically stable, often inert, byproducts of reactions involving trivalent phosphines (e.g., the Wittig and Mitsunobu reactions). However, contemporary research has reshaped this view, increasingly recognizing phosphine oxides as versatile reagents, ligands, and precursors to valuable chemical entities. researchgate.net

A particularly significant subclass is the sterically hindered phosphine oxides. These molecules feature bulky organic substituents attached to the phosphorus atom, which dramatically influence their chemical and physical properties. The introduction of steric bulk around the phosphorus center can decrease the rate of certain reactions and hinder the coordination of the oxygen atom to metal centers. mdpi.com This steric shielding, however, also gives rise to unique reactivity. For instance, the precursor phosphines to these oxides are often key components in Frustrated Lewis Pair (FLP) chemistry, where the steric bulk prevents the neutralization of a Lewis acidic borane (B79455) and a Lewis basic phosphine, enabling the activation of small molecules like H₂, CO₂, and N₂O. rsc.orgwikipedia.org The resulting phosphine oxides from these transformations are themselves notable for their extreme steric congestion.

The synthesis of sterically hindered phosphine oxides typically follows the oxidation of the corresponding bulky tertiary phosphine. Common oxidizing agents include hydrogen peroxide or simply exposure to atmospheric oxygen, as the P(III) to P(V) oxidation is often highly favorable. nih.gov Alternatively, they can be prepared from the reaction of organometallic reagents with phosphorus halides followed by hydrolysis or oxidation, or via Grignard reagents reacting with phosphite (B83602) esters. orgsyn.org

Significance of Bis(pentamethylphenyl)phosphine Oxide within the Class of Highly Substituted Phosphine Oxides

Phosphine oxide, bis(pentamethylphenyl)- stands as a prominent example of a highly substituted, sterically demanding phosphine oxide. nih.gov It features two pentamethylphenyl (C₆(CH₃)₅) groups bonded to the phosphorus atom. This substitution pattern places it among the more sterically encumbered phosphine oxides known, alongside analogues like bis(2,4,6-tri-tert-butylphenyl)phosphine oxide. The significance of the bis(pentamethylphenyl) substitution lies in the extreme steric shielding it provides to the P=O functional group. This crowding influences the molecule's crystal packing, solubility, and reactivity.

As shown in the table below, increasing the size of the substituents at the ortho positions of the phenyl rings from hydrogen (diphenylphosphine oxide) to methyl (bis(mesityl)phosphine oxide) to tert-butyl (bis(2,4,6-tri-tert-butylphenyl)phosphine oxide) leads to a progressive increase in the twist of the aryl groups. mdpi.comsemanticscholar.org The pentamethylphenyl group, with five methyl groups on each ring, imposes substantial steric bulk, greater than that of a mesityl group. It is therefore expected that the structural parameters of Phosphine oxide, bis(pentamethylphenyl)- would reflect this increased congestion, likely featuring a significant aryl ring twist and potentially elongated P-C bonds compared to its mesityl analogue.

Interactive Table 1: Comparison of Structural Parameters in Diarylphosphine Oxides

Compound NameSubstituentP=O Bond Length (Å)P-C Bond Length (Å)Aryl Ring Twist Angle (°)Reference
Diphenylphosphine (B32561) oxidePhenylN/AN/A1.2 mdpi.comsemanticscholar.org
Bis(2,4,6-trimethylphenyl)phosphine (B184252) oxideMesityl1.48541.8151, 1.816231.93 mdpi.comsemanticscholar.orgresearchgate.net
Bis(2,4,6-tri-tert-butylphenyl)phosphine oxide2,4,6-tri-tert-butylphenylN/AN/A52.4 mdpi.comsemanticscholar.org

Data sourced from single-crystal X-ray diffraction studies. The twist angle illustrates the degree of steric strain.

Overview of Key Research Areas and Driving Questions in the Study of Bis(pentamethylphenyl)phosphine Oxide

Research interest in Phosphine oxide, bis(pentamethylphenyl)- and its trivalent precursor, bis(pentamethylphenyl)phosphine, is driven by several key questions rooted in their extreme steric properties.

Coordination Chemistry and Ligand Properties: While the trivalent phosphine is a well-established ligand, the phosphine oxide itself can act as a ligand, coordinating to hard metal centers through its oxygen atom. A driving question is: How does the immense steric bulk of the pentamethylphenyl groups affect the coordination of the P=O moiety? It is hypothesized that the compound would act as a very weakly coordinating ligand, potentially useful in stabilizing highly reactive cationic species while being easily displaced.

Host-Guest Chemistry and Material Science: The rigid and bulky nature of the pentamethylphenyl groups creates defined pockets and channels in the solid state. This leads to questions about its potential application in host-guest chemistry or as a building block for porous materials. The non-covalent interactions, such as C-H···π stacking, observed in related structures like bis(mesityl)phosphine oxide, are critical to forming supramolecular architectures. mdpi.com

Probing Steric Limits in Organophosphorus Chemistry: On a fundamental level, this molecule serves as an important benchmark for understanding the limits of steric tolerance in organophosphorus compounds. Researchers are interested in how the extreme crowding affects bond lengths, angles, and the rotational barriers of the P-C bonds, providing valuable data for refining computational models of molecular structures and reactivity. semanticscholar.org

Properties

CAS No.

122085-61-4

Molecular Formula

C24H36F17NO3S

Synonyms

Phosphine oxide, bis(pentamethylphenyl)-

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Bis Pentamethylphenyl Phosphine Oxide

Direct Synthetic Routes to Bis(pentamethylphenyl)phosphine Oxide and Related Sterically Hindered Analogues

The construction of the bis(pentamethylphenyl)phosphine oxide framework, characterized by its significant steric bulk, relies on robust synthetic methods capable of forming strong phosphorus-carbon bonds and subsequently oxidizing the phosphorus center.

Organometallic Approaches for Phosphorus-Carbon Bond Formation

The primary route to forming the P-C bonds in sterically hindered diarylphosphine oxides involves the use of highly reactive organometallic reagents. researchgate.netnih.gov The Grignard reaction is a cornerstone of this approach. youtube.com The synthesis typically commences with the reaction of a phosphorus source, such as phosphorus trichloride (B1173362) (PCl₃) or dialkyl phosphites like diethyl phosphite (B83602), with multiple equivalents of a Grignard reagent. researchgate.netliv.ac.uk

For the specific synthesis of bis(pentamethylphenyl)phosphine oxide, the key organometallic intermediate is pentamethylphenylmagnesium bromide. This is prepared from bromopentamethylbenzene (B1266252) and magnesium metal shavings in an ethereal solvent like tetrahydrofuran (B95107) (THF). youtube.com This Grignard reagent is then reacted with a phosphorus electrophile. For example, reacting two equivalents of pentamethylphenylmagnesium bromide with diethyl phosphite, followed by acidic workup, yields the secondary phosphine (B1218219) oxide. researchgate.netorgsyn.org Alternatively, reaction with phosphorus trichloride followed by hydrolysis can also afford the target compound. The significant steric hindrance of the pentamethylphenyl groups necessitates careful control of reaction conditions to achieve good yields. rsc.orgnih.gov

Organolithium reagents can also be employed and sometimes offer different reactivity or selectivity profiles compared to their Grignard counterparts.

Phosphorus SourceOrganometallic ReagentKey StepsTypical Yield Range
Diethyl PhosphitePentamethylphenylmagnesium Bromide1. Reaction of 2 eq. Grignard with phosphite. 2. Aqueous/acidic workup.Moderate to Good researchgate.net
Phosphorus Trichloride (PCl₃)Pentamethylphenylmagnesium Bromide1. Reaction of 2 eq. Grignard with PCl₃. 2. Hydrolysis of the intermediate chlorophosphine.Variable nih.gov
Dichlorophenylphosphine (PhPCl₂)Pentamethylphenylmagnesium Bromide1. Reaction of 2 eq. Grignard with dichlorophosphine. 2. Hydrolysis. (Forms a mixed phosphine oxide).Good nih.gov

Oxidation Protocols for Precursor Phosphines and Mono-Oxides

Once the precursor phosphine, bis(pentamethylphenyl)phosphine, is synthesized, it must be oxidized to the corresponding phosphine oxide. Due to the steric bulk, the phosphorus atom is somewhat shielded, but oxidation is generally a favorable process. chemistryviews.org Common oxidizing agents such as hydrogen peroxide (H₂O₂) or air can be effective. chemistryviews.orgwikipedia.org The reaction with H₂O₂ is typically clean and efficient. wikipedia.org

In the context of related bisphosphines, selective mono-oxidation is a known and important transformation, often critical in catalyst activation. nih.govresearchgate.net For a compound like bis(pentamethylphenyl)phosphine, controlled oxidation could potentially yield the mono-oxide, although the formation of the bis-oxide is the thermodynamically favored product. Studies on bis- and trisphosphines adsorbed on activated carbon have shown that air can serve as an effective oxidant, proceeding in a consecutive manner to transform all phosphine groups into phosphine oxides. nih.gov This method avoids the need for potentially hazardous oxidizing agents. nih.gov

PrecursorOxidizing AgentConditionsProduct
Bis(pentamethylphenyl)phosphineHydrogen Peroxide (H₂O₂)Typically in a solvent like acetone (B3395972) or an alcohol.Bis(pentamethylphenyl)phosphine Oxide wikipedia.org
Bis(pentamethylphenyl)phosphineAir/OxygenCan be slow in solution but facilitated on surfaces like activated carbon.Bis(pentamethylphenyl)phosphine Oxide wikipedia.orgnih.gov
Related Bidentate Bis-phosphinesAir/Dioxygen (Pd-catalyzed)In solution, often during catalytic cycles.Bis-phosphine Mono-oxide researchgate.net

Electrochemical Synthesis Methods for Phosphine Oxides

Electrochemical methods offer an alternative, reagent-free approach to synthesizing phosphine oxides. chemrxiv.org These techniques can be used for both P-C bond formation and oxidation. beilstein-journals.org For instance, the electrochemical reaction of diarylphosphine oxides with certain organic molecules can form new P-C bonds without the need for transition metal catalysts or external oxidants. beilstein-journals.org

Furthermore, the direct electrochemical oxidation of tertiary phosphines to their corresponding oxides is a well-established process. researchgate.net This involves the generation of a phosphine cation-radical at the anode, which then reacts to form the phosphine oxide. researchgate.net Applying this to bis(pentamethylphenyl)phosphine in a suitable electrochemical cell could provide a clean route to the desired oxide. The choice of electrode material (e.g., carbon, platinum) and electrolyte can influence the reaction's efficiency. beilstein-journals.orgresearchgate.net

Functionalization and Derivatization of the Bis(pentamethylphenyl)phosphine Oxide Skeleton

Modifying the core structure of bis(pentamethylphenyl)phosphine oxide is key to tuning its properties for potential applications in catalysis or materials science.

Modification of Aromatic Substituents for Electronic and Steric Tuning

Altering the electronic and steric profile of the phosphine oxide is typically achieved by modifying the pentamethylphenyl rings. Direct functionalization of the aromatic rings on the final phosphine oxide product is challenging due to the stability of the aryl groups. A more practical strategy involves synthesizing the phosphine oxide from pre-functionalized starting materials. chinesechemsoc.org

For example, one could start with a bromobenzene (B47551) derivative where one or more methyl groups are replaced with other substituents (e.g., methoxy, trifluoromethyl) to modulate the electronic properties. Converting this modified bromobenzene into a Grignard reagent and then reacting it with a phosphorus source, as described in section 2.1.1, would yield a phosphine oxide with tuned electronic characteristics. This approach allows for systematic variation of the ligand's properties.

Strategies for Chiral Analogue Synthesis and P-Chirogenic Centers

Creating chiral analogues of bis(pentamethylphenyl)phosphine oxide involves generating a stereogenic center at the phosphorus atom. This requires the phosphorus to be bonded to three different groups in the case of a tertiary phosphine oxide. Therefore, a true P-chirogenic analogue would feature one pentamethylphenyl group and two other, different substituents.

Several powerful strategies exist for the asymmetric synthesis of P-chirogenic phosphine oxides:

Chiral Auxiliaries: This is a popular method where a chiral auxiliary is used to create separable diastereomers. nsf.govrsc.org The auxiliary controls the stereochemical outcome of subsequent reactions and is then cleaved to yield the enantiomerically enriched phosphine oxide. nsf.govacs.org

Kinetic Resolution: In this approach, a racemic mixture of a secondary phosphine oxide is reacted with a chiral reagent or catalyst, causing one enantiomer to react faster than the other, leaving the unreacted enantiomer in excess. nsf.gov

Desymmetrization: A prochiral phosphine derivative, such as a diethynylphosphine oxide, can be reacted with a chiral catalyst to selectively form one enantiomer of the product. chinesechemsoc.orgrsc.org

A practical route to a chiral analogue related to the target compound could involve reacting pentamethylphenylmagnesium bromide with a chiral phosphinyl transfer agent, such as a 1,3,2-benzoxazaphosphinine-2-oxide derivative. acs.orgnih.gov Subsequent reaction with a different Grignard reagent (e.g., phenylmagnesium bromide) would lead to a P-chirogenic tertiary phosphine oxide like (pentamethylphenyl)(phenyl)(methyl)phosphine oxide, following a stereospecific double inversion pathway. acs.org

Green Chemistry Principles and Sustainable Synthesis Approaches for Phosphine Oxides

The synthesis of phosphine oxides, including sterically hindered variants like bis(pentamethylphenyl)phosphine oxide, is increasingly being guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The focus is on improving efficiency, minimizing waste, and utilizing safer materials and energy sources. Key green strategies in phosphine oxide synthesis include the development of catalytic methods, the use of alternative energy sources, reactions with high atom economy, and the recycling of phosphine oxide byproducts. nih.govresearchgate.netru.nl

Modern synthetic approaches for phosphine oxides embrace several green chemistry tenets:

Catalysis: The use of catalysts is preferred over stoichiometric reagents as they are used in small amounts and can be recycled. nih.gov Various catalytic systems have been developed for P-C bond formation to produce phosphine oxides. These often involve transition metals like palladium, nickel, or copper, which can facilitate cross-coupling reactions between H-phosphine oxides and aryl halides or other precursors. organic-chemistry.orgliv.ac.uk For instance, nickel-catalyzed coupling of arylboronic acids with H-phosphine oxides provides an efficient route to triarylphosphine oxides. organic-chemistry.org Efforts are also directed towards using more earth-abundant and less toxic metal catalysts. researchgate.net

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Addition reactions are inherently atom-economical. A photoinduced, metal-free reaction for synthesizing C2-linked phosphine oxides from acetylene (B1199291) demonstrates 100% atom economy. rsc.org Similarly, the synthesis of tris[2-(organylthio)ethyl]phosphine oxides from phosphine and vinyl sulfides is presented as an atom-economic process. tandfonline.comnais.net.cn

Safer Solvents and Reaction Conditions: A significant goal of green chemistry is to minimize or eliminate the use of hazardous solvents. nih.gov Research has focused on performing phosphine oxide syntheses under solvent-free conditions, often assisted by microwave irradiation, which can also reduce reaction times and energy consumption. researchgate.netresearchgate.netresearchgate.net The catalyst- and solvent-free reaction between secondary phosphine oxides and ketones to yield tertiary α-hydroxyphosphine oxides is a prime example of a green synthesis. thieme-connect.com Water is also being explored as a sustainable oxygen source and solvent for these reactions. acs.org

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation and visible light (photocatalysis) can lead to more energy-efficient processes compared to conventional heating. nih.gov Photocatalytic methods, which can often be conducted at room temperature, are gaining prominence. rsc.org For example, a visible-light-driven, nickel-catalyzed coupling of aryl halides with H-phosphine oxides has been shown to be effective. organic-chemistry.org

Use of Safer Reagents and Feedstocks: The development of synthetic routes that use less hazardous starting materials is crucial. This includes replacing harsh oxidizing or reducing agents with safer alternatives. A notable green approach is the selective air oxidation of phosphines adsorbed on activated carbon, which avoids the need for chemical oxidizers. acs.org For the reverse reaction—the reduction of phosphine oxides back to phosphines—safer reducing agents like silanes (e.g., tetramethyldisiloxane (TMDS) and polymethylhydrosiloxane (B1170920) (PMHS)) are being used as greener alternatives to highly reactive metal hydrides. researchgate.netresearchgate.netorganic-chemistry.org

The following tables summarize some of the green methodologies applied in the synthesis of phosphine oxides.

Table 1: Comparison of Catalytic Methods for Phosphine Oxide Synthesis

Catalytic System Reactants Product Type Green Features Reference
Nickel Chloride (NiCl₂) Arylboronic acids + H-phosphine oxides Triarylphosphine oxides Use of a less expensive metal catalyst. researchgate.netorganic-chemistry.org
Palladium Acetate / Xantphos Aryl iodides + Secondary phosphine oxides Aryl phosphine oxides Low catalyst loading. organic-chemistry.org
Copper Catalyst / Proline Phosphorus nucleophiles + Diaryliodonium salts Arylphosphonates, -phosphinates, -phosphine oxides Use of inexpensive, readily available ligands. organic-chemistry.org
Thioxanthen-9-one / Nickel Catalyst (Hetero)aryl halides + H-phosphine oxides Arylphosphine oxides Visible-light-driven photocatalysis. organic-chemistry.org

Table 2: Overview of Sustainable Synthesis Approaches for Phosphine Oxides

Approach Energy Source Solvent Key Green Principle Example Reaction Reference
Photocatalysis Visible Light Not specified Energy Efficiency, Metal-free Radical difunctionalization of acetylene. rsc.org
Microwave-Assisted Synthesis Microwaves Solvent-free Energy Efficiency, Safer Solvents Deoxygenation of phosphine oxides with silanes. researchgate.netresearchgate.net
Solvent-Free Synthesis Thermal (20-62 °C) Solvent-free Safer Solvents, Atom Economy Hydrophosphorylation of ketones with secondary phosphine oxides. thieme-connect.com
Air Oxidation Ambient Inert (adsorption step) Use of Safer Reagents Oxidation of phosphines on activated carbon. acs.org

| Atom-Economic Addition | Thermal (130 °C) | DMSO/Water | Atom Economy | Double addition of phosphine oxides to calcium carbide. | rsc.org |

These sustainable strategies are generally applicable to the synthesis of a wide range of phosphine oxides, including bulky compounds such as bis(pentamethylphenyl)phosphine oxide, for which environmentally friendly production methods are highly desirable. google.com

Spectroscopic and Structural Data for Phosphine Oxide, bis(pentamethylphenyl)- Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and literature, the specific experimental data required to generate an in-depth article on the chemical compound Phosphine oxide, bis(pentamethylphenyl)- is not available. The requested detailed analysis, covering advanced spectroscopic and structural elucidation, cannot be provided due to the absence of published research data for this specific molecule.

The outlined article structure necessitated detailed research findings for the following analytical techniques:

Vibrational Spectroscopy: Including Fourier-Transform Infrared (FTIR) analysis of P=O and aromatic modes, and Raman spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including multi-nuclear (¹H, ¹³C, ³¹P) chemical shift and coupling constant analysis, as well as advanced 2D NMR techniques.

X-ray Diffraction: For solid-state molecular and crystal structure determination.

While searches confirmed the existence of "Phosphine oxide, bis(pentamethylphenyl)-" in chemical databases such as PubChem nih.gov, they did not yield any corresponding experimental spectra or crystallographic data.

It is important to note that extensive data is available for the closely related but structurally distinct compound, bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide (also known as dimesitylphosphine oxide). For this analogue, numerous studies have been published detailing its complete spectroscopic and structural characterization, including detailed FTIR, NMR, and X-ray diffraction data. semanticscholar.orgmdpi.comsmu.caresearchgate.net However, due to the significant structural difference between a trimethylphenyl group and a pentamethylphenyl group, substituting this data would be scientifically inaccurate and would not pertain to the specific compound of interest.

Without access to peer-reviewed articles or database entries containing the primary analytical data for "Phosphine oxide, bis(pentamethylphenyl)-", it is impossible to generate the scientifically accurate and detailed article as requested.

Advanced Spectroscopic and Structural Elucidation of Bis Pentamethylphenyl Phosphine Oxide

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound, determine its elemental composition, and elucidate its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. For the analogue bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, HRMS was performed using an electrospray ionization (ESI) source in positive mode. researchgate.netsemanticscholar.org The sample was dissolved and diluted, then introduced into the mass spectrometer via a syringe pump at a very low flow rate. semanticscholar.org The high accuracy of the mass measurement confirms the molecular integrity and elemental composition of the analyte.

Table 2: HRMS Experimental Parameters for Bis(2,4,6-trimethylphenyl)phosphine Oxide Analysis

Parameter Setting Reference
Ionization Mode Electrospray Ionization (ESI), Positive semanticscholar.org
Sample Introduction Syringe Pump semanticscholar.org
Flow Rate 2 µL/min semanticscholar.org
ESI Needle Voltage 4.0 kV semanticscholar.org
Dry Gas Flow Rate 4 L/min researchgate.net
Nebulizer Gas Pressure 1 Bar researchgate.net

| Source Temperature | 180 °C | semanticscholar.org |

Data is for the analogue compound bis(2,4,6-trimethylphenyl)phosphine oxide.

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to determine the structure of a compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for bis(pentamethylphenyl)phosphine oxide is not available, studies on other phosphine (B1218219) oxides, such as the oxidative impurity of 1,1'-bis(diphenylphosphino)-ferrocene (DPPF(O)), provide insight into the characteristic fragmentation pathways. nih.gov

In MS/MS experiments, the protonated molecule [M+H]⁺ is isolated and then subjected to collision-induced dissociation (CID). nih.gov The resulting fragments provide a "fingerprint" of the molecule's structure. For protonated phosphine oxides, the oxygen atom plays a critical role in the fragmentation mechanisms. nih.gov Density functional theory (DFT) calculations have shown that the lone pair electrons on the oxygen can engage in π-cation interactions that influence the dissociation pathways. nih.gov The fragmentation of protonated DPPF(O), for example, exhibits unique pathways that are dependent on the location of the proton. nih.gov The formation of organometallic distonic ions—ions where the charge and radical sites are separated—is a notable feature in the dissociation of some protonated phosphine oxides. nih.gov By analyzing these specific fragmentation patterns, the connectivity and structure of the original molecule can be confirmed.

Theoretical and Computational Chemistry Approaches to Bis Pentamethylphenyl Phosphine Oxide

Quantum Chemical Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules with high accuracy. While direct DFT studies on bis(pentamethylphenyl)phosphine oxide are scarce, analysis of the experimentally determined crystal structure of a close analogue, bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, offers significant insights into the geometric parameters that DFT calculations would aim to reproduce.

The structure of these bulky phosphine (B1218219) oxides is heavily influenced by steric hindrance. In bis(2,4,6-trimethylphenyl)phosphine oxide, the phosphorus center adopts a tetracoordinate geometry. The steric pressure exerted by the ortho-methyl groups on the phenyl rings forces them to twist significantly relative to each other. This twist, measured by the C-P-P-C dihedral angle, is intermediate between that of the less hindered diphenylphosphine (B32561) oxide and the extremely congested bis(2,4,6-tri-tert-butylphenyl)phosphine oxide. DFT calculations on such systems accurately model these steric interactions to predict key structural features.

Computational studies on various phosphine oxides and related phosphorus-based ligands confirm that DFT, often using functionals like B3LYP, can reliably calculate key parameters. iaea.orgnih.gov These include the critical P=O bond length, P-C bond lengths, and the various bond and dihedral angles that define the molecule's three-dimensional shape. Furthermore, these calculations can elucidate electronic properties such as the charge distribution, showing the polarization of the P=O bond, which is crucial for its coordinating ability and reactivity. iaea.org

Applications of Bis Pentamethylphenyl Phosphine Oxide in Catalysis and Materials Science

Bis(pentamethylphenyl)phosphine Oxide as a Ligand in Transition Metal Catalysis

The defining characteristic of bis(pentamethylphenyl)phosphine oxide is its significant steric hindrance. In transition metal catalysis, bulky ligands are known to play a crucial role in promoting challenging reactions by influencing the coordination sphere of the metal center, which can enhance reductive elimination and prevent catalyst deactivation. tcichemicals.com

Role in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Kumada, C-H Arylation)

In palladium-catalyzed cross-coupling reactions, phosphine (B1218219) oxides can act as stabilizing ligands for the palladium catalyst, preventing the formation of palladium black and thereby maintaining catalyst activity. nih.gov The large steric profile of bis(pentamethylphenyl)phosphine oxide would be expected to create a bulky coordination environment around the palladium center. This can be particularly advantageous in Suzuki-Miyaura couplings involving sterically demanding substrates. nih.gov

For the Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, bulky phosphine ligands are known to facilitate the formation of biaryl compounds, which are important in pharmaceuticals and materials science. nih.gov While no specific studies on bis(pentamethylphenyl)phosphine oxide in Suzuki reactions were found, it is plausible that it could enhance the coupling of sterically hindered aryl chlorides and bromides.

The Kumada coupling , which utilizes Grignard reagents, is another area where bulky ligands are beneficial, particularly when catalyzed by nickel. thieme-connect.de Although this section focuses on palladium, the principles of steric influence are transferable. For palladium-catalyzed Kumada couplings, a bulky ligand like bis(pentamethylphenyl)phosphine oxide could potentially improve the efficiency of coupling sterically crowded aryl Grignard reagents with aryl halides.

C-H arylation is a powerful tool for forming carbon-carbon bonds directly from C-H bonds. Phosphine oxide ligands have been shown to promote rhodium(I)-catalyzed C-H cyclization of benzimidazoles with alkenes. nih.gov It is conceivable that a bulky phosphine oxide like bis(pentamethylphenyl)phosphine oxide could be employed in palladium-catalyzed C-H arylation to control regioselectivity and prevent side reactions.

Application in Nickel-Catalyzed Reactions

Nickel catalysis has gained prominence as a more sustainable alternative to palladium for cross-coupling reactions. nih.gov The use of sterically demanding phosphine ligands is often crucial for achieving high efficiency in nickel-catalyzed reactions, such as the Suzuki-Miyaura and Kumada couplings. ucla.edursc.org Air-stable secondary phosphine oxides have been successfully used as pre-ligands in nickel-catalyzed Kumada-Corriu arylations of naphthyl ethers. thieme-connect.de The significant steric bulk of bis(pentamethylphenyl)phosphine oxide suggests its potential as a ligand in nickel-catalyzed cross-couplings of sterically challenging substrates. rsc.org

Utilization in Asymmetric Catalysis and Synthesis of P-Chiral Compounds

P-chiral phosphine oxides are valuable compounds in asymmetric catalysis. nih.govacs.orgrsc.org The synthesis of P-chiral phosphine oxides often involves the stereoselective functionalization of a P-H bond in a secondary phosphine oxide. While there is no specific literature on the use of bis(pentamethylphenyl)phosphine oxide in this context, its precursor, bis(pentamethylphenyl)phosphine, if resolved into its enantiomers, could be a valuable starting material for synthesizing P-chiral ligands. The steric bulk of the pentamethylphenyl groups could enforce a specific geometry in a catalyst's active site, potentially leading to high enantioselectivity in asymmetric transformations. nih.govnih.gov

Application in Polymerization Catalysis

Phosphine oxides have been investigated as activators and additives in olefin polymerization. rsc.org In some cases, sterically hindered phosphines have been shown to increase the activity of polymerization catalysts. rsc.org Bis(pentamethylphenyl)phosphine oxide's bulk could influence the coordination of monomers to the metal center, potentially affecting the polymer's molecular weight and tacticity. However, no specific studies detailing the use of bis(pentamethylphenyl)phosphine oxide in polymerization catalysis have been identified.

Bis(pentamethylphenyl)phosphine Oxide in Organocatalysis

Chiral phosphine oxides have emerged as a class of organocatalysts, although they are less frequently used compared to N-oxides. rsc.org Their catalytic activity often stems from their ability to act as Lewis bases.

Catalytic Roles in Wittig, Mitsunobu, and Staudinger Reactions

The Wittig reaction , which converts aldehydes or ketones to alkenes, produces a phosphine oxide as a byproduct. google.com While the phosphine oxide itself is not the catalyst, catalytic versions of the Wittig reaction rely on the in-situ reduction of the phosphine oxide byproduct back to the active phosphine. tees.ac.uk The steric and electronic properties of the phosphine oxide can influence the efficiency of this reduction. Electron-rich phosphine oxides are generally easier to reduce than electron-poor ones. uq.edu.au Given the electron-donating nature of the multiple methyl groups on the phenyl rings, bis(pentamethylphenyl)phosphine oxide would be considered electron-rich and thus, in principle, a suitable candidate for a catalytic Wittig reaction system.

The Mitsunobu reaction is another fundamental transformation that produces a phosphine oxide as a byproduct. wikipedia.orgnih.gov Similar to the Wittig reaction, making the Mitsunobu reaction catalytic in phosphine requires the reduction of the phosphine oxide. google.comtees.ac.uk The bulky nature of bis(pentamethylphenyl)phosphine oxide might influence the ease of its separation from the reaction mixture, a common challenge in Mitsunobu chemistry.

The Staudinger reaction involves the reaction of an azide (B81097) with a phosphine to form an iminophosphorane, which upon hydrolysis yields an amine and a phosphine oxide. wikipedia.org The reaction rate can be affected by the steric bulk of the phosphine. researchgate.netnih.gov While tertiary phosphines are the reactants, the properties of the resulting phosphine oxide are relevant for product separation and potential catalytic cycles. The use of bulky phosphines can be challenging in conventional Staudinger reductions. researchgate.net

Applications in Redox-Neutral Organophosphorus Catalysis

Redox-neutral organophosphorus catalysis is an area of growing interest as it offers a more atom-economical and environmentally friendly alternative to traditional phosphorus-mediated reactions that generate stoichiometric phosphine oxide waste. acs.org In this catalytic cycle, the phosphine oxide is not a byproduct but rather the catalyst itself. The process relies on the in situ activation of the stable P=O bond to form a more reactive phosphorus(V) intermediate, which can then participate in chemical transformations and regenerate the phosphine oxide catalyst. acs.org

The general strategy for redox-neutral phosphine oxide catalysis involves the reaction of the phosphine oxide with a reagent that can activate the P=O group. For instance, treatment with agents like oxalyl chloride or an isocyanate can convert the phosphine oxide into highly reactive intermediates such as chlorophosphonium chlorides or iminophosphoranes, respectively. acs.org These intermediates can then be used in reactions like the Appel reaction or aza-Wittig reactions. acs.org

While specific studies on the use of bis(pentamethylphenyl)phosphine oxide in redox-neutral catalysis are not extensively documented, its structural characteristics suggest it could be a viable candidate. The bulky pentamethylphenyl groups would likely influence the stability and reactivity of the corresponding activated phosphorus(V) intermediates. The steric hindrance could play a crucial role in the selectivity of catalytic reactions. Further research is needed to explore the potential of bis(pentamethylphenyl)phosphine oxide in this emerging area of catalysis.

Phosphine Oxide-Catalyzed Chlorination Reactions

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. A notable development in this area is the use of phosphine oxides as catalysts in chlorination reactions, particularly under Appel-type conditions. rsc.org For example, triphenylphosphine (B44618) oxide has been demonstrated to catalyze the chlorination of primary and secondary alcohols. rsc.orgresearchgate.net The catalytic cycle is initiated by activating the triphenylphosphine oxide with a chlorinating agent, such as oxalyl chloride, to form a chlorophosphonium salt. researchgate.net This salt then reacts with the alcohol to produce the corresponding alkyl chloride, regenerating the phosphine oxide. researchgate.net

There is currently a lack of specific research detailing the use of bis(pentamethylphenyl)phosphine oxide as a catalyst for chlorination reactions. However, based on the established mechanism with triphenylphosphine oxide, it is plausible that bis(pentamethylphenyl)phosphine oxide could also function as a catalyst. The key factors influencing its catalytic activity would be the ease of activation of its P=O bond and the reactivity of the resulting chlorophosphonium intermediate. The steric bulk of the pentamethylphenyl groups might necessitate different reaction conditions compared to less hindered phosphine oxides and could potentially influence the substrate scope and selectivity of the chlorination.

Integration into Advanced Materials Systems

The incorporation of phosphine oxide moieties into materials can impart a range of desirable properties, including thermal stability, flame retardancy, and specific optoelectronic characteristics.

Role as a Component in Polymeric Materials

Phosphine oxides are often incorporated into polymer backbones or as pendant groups to enhance their material properties. A significant application is in the development of flame-retardant materials. The phosphorus-containing groups can act in both the gas phase, by interrupting the combustion chain reaction, and in the condensed phase, by promoting the formation of a protective char layer. mdpi.com For instance, polymers containing phosphine oxide moieties have shown high glass transition temperatures and excellent fire-retardant properties. uj.ac.za

While there is a substantial body of research on polymers containing various phosphine oxides, specific studies detailing the integration of bis(pentamethylphenyl)phosphine oxide into polymeric materials are limited. Given the high thermal stability often associated with bulky aromatic phosphine oxides, it is expected that its incorporation could enhance the thermal and flame-retardant properties of polymers. Patents describe the synthesis of polyether phosphine oxides through the melt polymerization of bisphenol derivatives with bis(4-fluorophenyl)phenyl phosphine oxide, suggesting a potential route for incorporating similar structures. google.com The synthesis of polymers with bis(diphenylphosphino)binaphthyl groups often involves the reduction of the corresponding phosphine oxide polymer precursor. google.com

Application in Luminescent or Optoelectronic Materials

Phosphine oxide derivatives are increasingly recognized as robust components for optoelectronic materials, particularly in the field of organic light-emitting diodes (OLEDs). nih.govresearchgate.netproquest.com The P=O group is electron-withdrawing and can be used to tune the electronic properties of organic molecules. researchgate.net This feature is valuable for designing host materials and emitters with specific energy levels to facilitate efficient charge transport and emission. nih.gov The incorporation of phosphine oxide moieties has been shown to lead to materials with high photoluminescence quantum yields and improved device performance. researchgate.netub.edu For example, phosphine oxide-containing bipolar gold(III) complexes have been used to create highly efficient solution-processable OLEDs with small efficiency roll-offs. ub.edu

Although direct studies on the luminescent or optoelectronic properties of bis(pentamethylphenyl)phosphine oxide are not widely available, the general principles of phosphine oxide chemistry in this field provide a strong indication of its potential. The bulky pentamethylphenyl groups would likely lead to a non-coplanar molecular structure, which could suppress intermolecular quenching effects and enhance solid-state luminescence. The electron-donating nature of the methyl groups on the phenyl rings would also influence the electronic properties of the molecule. Research on related chiral bisphosphine oxides has shown their utility as organocatalysts in generating chiral molecules for various applications, and lanthanide complexes with chiral phosphine oxide ligands have demonstrated efficient sensitization effects for luminescence. ub.edursc.org

Table 1: Photophysical Properties of Representative Phosphine Oxide-Containing Materials

Compound/MaterialEmission ColorPhotoluminescence Quantum Yield (PLQY)ApplicationReference
2-tert-butyl-9,10-bis[4'-(diphenylphosphoryl)phenyl]anthraceneDeep-Blue97% (in hexane)OLED Emitter researchgate.net
Phosphine oxide-containing bipolar alkynylgold(III) complexes->70% (in thin film)Solution-processable OLEDs ub.edu
Lanthanide complexes with chiral BINAPO2 ligands-Efficient sensitizationLuminescent materials ub.edu

This table presents data for related phosphine oxide compounds to illustrate the potential of this class of materials, as specific data for bis(pentamethylphenyl)phosphine oxide is not available.

Use in Extraction or Separation Processes (e.g., Metal Ion Extraction)

Organophosphorus compounds, including phosphine oxides and phosphinic acids, are well-known for their ability to act as extractants for metal ions. Their efficacy is often dependent on the nature of the organic substituents on the phosphorus atom, which influence the selectivity and extraction efficiency for different metal ions. For example, bis(2-ethylhexyl)phosphinic acid has been investigated for the extraction of various transition metal ions. nih.gov Furthermore, polymers containing phosphine oxide moieties have been explored for creating separation membranes, such as proton exchange membranes. rsc.org

Currently, there is a lack of published research on the application of bis(pentamethylphenyl)phosphine oxide in extraction or separation processes. The bulky pentamethylphenyl groups would create a unique steric environment around the P=O group, which could lead to selective binding and extraction of specific metal ions. The lipophilicity imparted by the ten methyl groups would also be a key factor in its partitioning behavior between aqueous and organic phases. Further investigation is required to determine its potential in this area.

Surface Modification and Monolayer Formation on Substrates

The modification of surfaces with well-defined molecular layers is crucial for a wide range of technologies, including electronics, sensors, and biomedical devices. Phosphine oxides have been shown to form self-assembled monolayers on substrates like silicon dioxide (SiO2). ethz.ch These monolayers can alter the surface properties, such as wettability and chemical reactivity. ethz.ch Additionally, functionalized bis(acyl)phosphane oxides have been used for the surface functionalization of materials like cellulose (B213188) nanocrystals, enabling further grafting of polymers. researchgate.netrsc.org The covalent attachment of triphenylphosphine oxide to single-walled carbon nanotubes has also been demonstrated, leading to materials with improved dispersibility and ion-sensing capabilities. nih.govethz.ch

There is no specific literature available on the use of bis(pentamethylphenyl)phosphine oxide for surface modification or monolayer formation. However, its structure suggests it could be a candidate for forming robust, sterically-demanding monolayers. The bulky nature of the pentamethylphenyl groups could lead to well-defined spacing and a high degree of order in the assembled layer. The interaction of the polar P=O group with a substrate surface would be the driving force for assembly, while the large, non-polar aromatic groups would define the outer surface properties of the modified material.

Emerging Applications and Potential Research Directions

The unique structural and electronic properties of bis(pentamethylphenyl)phosphine oxide, characterized by the sterically demanding pentamethylphenyl groups, position it as a compound of significant interest for advanced applications in catalysis and materials science. While direct research on this specific phosphine oxide is not extensively documented in publicly available literature, its potential can be inferred from the behavior of structurally similar, sterically hindered phosphine oxides.

Catalysis

The steric bulk imparted by the two pentamethylphenyl substituents is a defining feature that suggests several promising avenues for catalytic research.

One key area of exploration is its use as a ligand in transition metal catalysis. The bulky nature of bis(pentamethylphenyl)phosphine oxide can influence the coordination environment of a metal center, potentially leading to enhanced selectivity in catalytic reactions. tcichemicals.com For instance, in cross-coupling reactions, bulky phosphine ligands are known to promote the reductive elimination step, which is often rate-determining. tcichemicals.com The electronic properties of the phosphine oxide can also play a crucial role. While phosphine oxides are generally considered weak Lewis bases, they can form complexes with various transition metals, acting as hemilabile ligands that can stabilize catalytic species without overly inhibiting their reactivity. nih.govwikipedia.org

A particularly exciting research direction lies in the field of Frustrated Lewis Pairs (FLPs) . FLPs are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. wikipedia.org This "frustrated" state leaves both the acidic and basic sites available to activate small molecules. The significant steric hindrance of bis(pentamethylphenyl)phosphine oxide makes its corresponding phosphine an ideal candidate for the Lewis base component in an FLP system. Such FLPs have shown remarkable reactivity, including the activation of H₂, CO₂, and other small molecules, opening up possibilities for metal-free hydrogenation and carbon capture technologies. wikipedia.orgvander-lingen.nl

Future research in catalysis could focus on:

Synthesis and characterization of transition metal complexes bearing bis(pentamethylphenyl)phosphine oxide as a ligand to evaluate their efficacy in various catalytic transformations, such as Suzuki, Heck, and Stille cross-coupling reactions.

Development of FLPs incorporating bis(pentamethylphenyl)phosphine and a suitable Lewis acid, and the investigation of their reactivity towards small molecule activation.

Comparative studies with other sterically hindered phosphine oxides, such as bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, to elucidate structure-activity relationships.

A comparison of the structural features of bis(pentamethylphenyl)phosphine oxide with a known sterically hindered phosphine oxide, bis(2,4,6-trimethylphenyl)phosphine oxide, highlights the potential impact of the additional methyl groups on its catalytic performance. The increased steric bulk could lead to even greater selectivity in catalytic reactions.

FeatureBis(2,4,6-trimethylphenyl)phosphine oxideBis(pentamethylphenyl)phosphine oxide
Aryl Substituent 2,4,6-trimethylphenyl (mesityl)Pentamethylphenyl
Number of Methyl Groups per Aryl Ring 35
Expected Steric Hindrance HighVery High
Potential Catalytic Advantage Enhanced selectivity due to steric bulk. nih.govPotentially higher selectivity and unique reactivity in FLP chemistry due to extreme steric hindrance.

This table presents a comparative analysis based on the known properties of a similar compound, as direct comparative experimental data for bis(pentamethylphenyl)phosphine oxide is not widely available.

Materials Science

In the realm of materials science, the properties of bis(pentamethylphenyl)phosphine oxide suggest its potential utility in the development of advanced materials.

Phosphine oxides are known for their high thermal stability and have been investigated as flame retardants . The incorporation of phosphorus-containing compounds can impart flame retardancy to polymers by promoting char formation and interrupting the combustion cycle in the gas phase. The bulky and aromatic nature of bis(pentamethylphenyl)phosphine oxide could enhance the thermal stability and char-forming capabilities of polymer matrices.

Another promising area is in optoelectronic materials . Phosphine oxide moieties are utilized in organic light-emitting diodes (OLEDs) as host materials or electron-transporting layers due to their good thermal stability and electron-withdrawing nature, which can facilitate electron injection and transport. beilstein-journals.org The pentamethylphenyl groups in bis(pentamethylphenyl)phosphine oxide could be functionalized to tune the electronic properties and solubility of the resulting materials for specific optoelectronic applications.

Potential research directions in materials science include:

Incorporation into polymer matrices to evaluate its effectiveness as a flame retardant, including studies on thermal degradation and combustion behavior.

Synthesis of derivatives with tailored electronic properties for use as host materials, electron-transporting layers, or emissive components in OLEDs.

Investigation of its use as a stabilizing agent for nanoparticles, where the bulky substituents could provide a robust steric barrier against aggregation.

The following table outlines potential research findings that could emerge from these future research directions:

Research AreaPotential FindingImplication
Flame Retardancy Increased Limiting Oxygen Index (LOI) and char yield in polymers containing bis(pentamethylphenyl)phosphine oxide.Development of more effective and thermally stable flame-retardant materials for various applications.
OLEDs High triplet energy and good electron mobility in bis(pentamethylphenyl)phosphine oxide derivatives.Creation of efficient and stable blue-emitting OLEDs, which are currently a significant challenge in the field.
Nanoparticle Stabilization Formation of highly stable and well-dispersed metal or semiconductor nanoparticles.Improved performance and longevity of nanomaterials in catalytic and electronic applications.

This table is predictive and outlines potential outcomes of future research based on the known properties of similar phosphine oxides.

Mechanistic Investigations of Bis Pentamethylphenyl Phosphine Oxide Mediated Reactions

Elucidation of Reaction Pathways in Catalytic Cycles

The central theme in catalysis involving phosphine (B1218219) oxides is the concept of a redox-driven cycle. In many classical organic reactions, such as the Wittig, Mitsunobu, or Appel reactions, tertiary phosphines act as reagents and are stoichiometrically converted to the corresponding phosphine oxides. researchgate.netepfl.ch The thermodynamic stability of the phosphorus-oxygen (P=O) bond is a powerful driving force for these transformations. epfl.ch To make these processes catalytic, the phosphine oxide byproduct must be efficiently reduced in situ to regenerate the active phosphine catalyst. researchgate.net

The catalytic cycle involving bis(pentamethylphenyl)phosphine oxide typically proceeds through the following key stages:

Oxidation: The active catalyst, bis(pentamethylphenyl)phosphine, reacts with a substrate (e.g., an alcohol in a Mitsunobu reaction or an aldehyde in a Wittig reaction), leading to the formation of the target product and bis(pentamethylphenyl)phosphine oxide.

Reduction: A stoichiometric reducing agent, most commonly a silane (e.g., phenylsilane), is introduced to deoxygenate the bis(pentamethylphenyl)phosphine oxide. ru.nlacs.org

Catalyst Regeneration: The reduction step regenerates the bis(pentamethylphenyl)phosphine, allowing it to re-enter the catalytic cycle.

This redox-driven approach transforms a traditionally wasteful stoichiometric process into a more atom-economical catalytic one. researchgate.netacs.org Computational and experimental studies aim to elucidate the precise nature of the intermediates and transition states involved in both the oxidation and, more critically, the reduction steps of the cycle.

Spectroscopic Monitoring of Intermediate Species

The identification and characterization of transient species are crucial for validating proposed reaction mechanisms. In-situ spectroscopic techniques are invaluable tools for monitoring the progress of reactions mediated by bis(pentamethylphenyl)phosphine oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is arguably the most powerful technique for this purpose. The phosphorus nucleus is highly sensitive to its chemical environment, resulting in a wide range of chemical shifts. The conversion of bis(pentamethylphenyl)phosphine to its oxide is accompanied by a significant downfield shift in the ³¹P NMR spectrum, allowing for real-time tracking of the catalyst's oxidation state. semanticscholar.orgsemanticscholar.org For instance, the chemical shift of the phosphine would be distinct from the phosphine oxide, and any intermediates, such as phosphonium salts, would exhibit their own characteristic resonances. semanticscholar.org

Infrared (IR) Spectroscopy: The P=O bond in phosphine oxides has a strong and characteristic stretching vibration in the IR spectrum. rsc.org The frequency of this absorption is sensitive to the electronic environment and coordination of the oxygen atom. mdpi.com Monitoring shifts in the ν(P=O) band can provide evidence for the formation of intermediates where the phosphine oxide oxygen acts as a Lewis base, coordinating to other species in the reaction mixture, such as silanes or metal cations. rsc.orgmdpi.com

Spectroscopic TechniqueObserved ParameterInformation GainedTypical Value/Change for P=O Species
³¹P NMRChemical Shift (δ)Monitors oxidation state of phosphorus (P(III) vs. P(V)); identifies intermediates.Significant downfield shift upon oxidation of phosphine to phosphine oxide. semanticscholar.org
IR SpectroscopyP=O Stretching Frequency (ν)Probes coordination environment of the phosphoryl oxygen.Shifts to lower frequency upon coordination or hydrogen bonding. rsc.orgmdpi.com
¹H NMRP-H Coupling ConstantsConfirms the presence of P-H bonds in precursor secondary phosphine oxides. semanticscholar.orgmdpi.comLarge ¹JHP coupling constants are characteristic of P(V)-H bonds. semanticscholar.org

Kinetic Studies on Reaction Rate Determinations and Rate-Limiting Steps

For many phosphine oxide-mediated catalytic cycles, the reduction of the phosphine oxide is the turnover-limiting step due to the high dissociation energy of the P=O bond. cardiff.ac.uk Kinetic studies often focus on this part of the cycle. The reaction rate can be monitored by taking aliquots at various time points and analyzing them using the spectroscopic methods described above (e.g., ³¹P NMR) or chromatography.

Key findings from kinetic studies in related systems indicate that:

The reaction order with respect to the phosphine oxide, substrate, and reductant can reveal which species are involved in the rate-determining step.

The nature of the reductant is critical; for example, different silanes can lead to vastly different reaction rates. researchgate.net

The steric bulk of the substituents on the phosphine oxide, such as the pentamethylphenyl groups, can influence the rate of reduction by sterically hindering the approach of the reducing agent.

Factor InvestigatedKinetic Parameter MeasuredMechanistic Insight
Concentration of Phosphine OxideReaction OrderDetermines if the phosphine oxide is involved in the rate-limiting step.
Type of Silane ReductantRate Constant (k)Evaluates the efficiency of different reducing agents for catalyst turnover. researchgate.net
TemperatureActivation Energy (Ea)Provides information on the energy barrier of the rate-limiting transition state.
Catalyst LoadingTurnover Frequency (TOF)Measures the intrinsic efficiency of the catalytic system.

Role of Phosphine Oxide Reducibility in Catalytic Turnover

The success of a redox-driven catalytic cycle hinges entirely on the ability to efficiently reduce the phosphine oxide generated after the desired chemical transformation. researchgate.netrsc.org The P=O bond is exceptionally strong and thermodynamically stable, presenting a significant challenge for reduction under mild conditions. ru.nlcardiff.ac.uk

The reducibility of bis(pentamethylphenyl)phosphine oxide is a key parameter governing its effectiveness in a catalytic system. The process typically involves activation of the P=O bond to make it more susceptible to nucleophilic attack by the reductant (e.g., a hydride from a silane). This activation can be achieved through the use of Lewis acids or electrophilic reagents that coordinate to the phosphoryl oxygen. researchgate.net However, many modern catalytic systems are designed to operate without stoichiometric activators. cardiff.ac.uk

The bulky pentamethylphenyl groups can have a dual effect on reducibility. On one hand, their electron-donating nature may slightly increase the basicity of the phosphoryl oxygen, potentially facilitating interaction with an activator. On the other hand, the significant steric hindrance around the phosphorus center could impede the approach of the reducing agent, potentially slowing down the turnover rate compared to less hindered phosphine oxides like triphenylphosphine (B44618) oxide. mdpi.com The development of highly efficient reductants and reaction conditions that can overcome the stability of the P=O bond is a primary goal in this field of catalysis. rsc.org

Ligand Hemilability and its Influence on Catalysis

In the context of transition metal catalysis, ligands containing both a strongly coordinating "soft" donor (like a phosphine) and a weakly coordinating "hard" donor (like a phosphine oxide) are known as hemilabile ligands. uni-muenchen.dewwu.edunih.gov These ligands can dynamically coordinate to a metal center, where the "hard" donor can easily dissociate to open up a coordination site for substrate binding and activation. wwu.edunih.gov

Bis(pentamethylphenyl)phosphine oxide itself can act as a ligand, coordinating to metal centers through its phosphoryl oxygen. nih.govresearchgate.net More relevant to catalysis is the behavior of mixed-phosphine/phosphine-oxide ligands or bis-phosphine ligands that have undergone partial, selective mono-oxidation. nih.govresearchgate.net In such a species, the phosphine moiety serves as a stable anchor to the metal, while the phosphine oxide group acts as the hemilabile arm.

The influence of this hemilability on catalysis can be profound:

Stabilization of Intermediates: The weakly coordinating phosphine oxide can stabilize reactive catalytic intermediates without permanently blocking a coordination site. nih.govresearchgate.net

Facilitation of Substrate Binding: Dissociation of the phosphine oxide arm creates a vacant site on the metal, which is essential for the substrate to coordinate and react. wwu.edu

Modulation of Electronic Properties: The coordination and dissociation of the phosphine oxide can alter the electronic density at the metal center, thereby fine-tuning its reactivity and selectivity.

Coordination StateDescriptionInfluence on Catalytic Cycle
Chelated (Bidentate)Both phosphine and phosphine oxide moieties are coordinated to the metal center.Represents a stable or resting state of the catalyst. nih.gov
Dangling (Monodentate)The phosphine oxide moiety dissociates, leaving the phosphine group coordinated.Generates a vacant coordination site for substrate binding and activation. wwu.eduresearchgate.net

Future Directions and Unexplored Research Avenues for Bis Pentamethylphenyl Phosphine Oxide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scope

The synthesis of sterically hindered phosphine (B1218219) oxides, such as bis(pentamethylphenyl)phosphine oxide, traditionally relies on multi-step processes that can be inefficient. A primary future objective is the development of more streamlined and atom-economical synthetic routes. Current methods often involve the reaction of a Grignard reagent with a phosphorus halide followed by an oxidation step. Research into novel methodologies could significantly improve yield, reduce waste, and expand the accessibility of this compound for further study.

Future investigations should focus on adapting modern synthetic techniques to accommodate the extreme steric hindrance of the pentamethylphenyl groups. For instance, the organocatalyzed phospha-Michael addition has emerged as a highly efficient method for creating P-C bonds under mild conditions. nih.gov Exploring the viability of tetramethylguanidine (TMG) or other simple amine bases to catalyze the addition of a suitable phosphorus-containing pronucleophile to a pentamethylphenyl-derived acceptor could offer a more direct and scalable synthesis. nih.gov

Another promising avenue is the refinement of methods for producing secondary phosphine oxides, which are key intermediates. semanticscholar.orgmdpi.com The development of robust procedures for the synthesis and purification of bis(pentamethylphenyl)phosphine, followed by a controlled oxidation, could provide a reliable pathway to the target oxide. orgsyn.org

Proposed Synthetic Focus AreaKey ObjectivePotential Methodology
Direct P-C Bond FormationImprove atom economy and reduce steps.Organocatalyzed phospha-Michael Addition. nih.gov
Intermediate SynthesisEnhance reliability and yield of precursors.Optimized synthesis and purification of secondary phosphines. orgsyn.org
Oxidation StepAchieve clean and high-yield conversion.Development of selective oxidation reagents for hindered phosphines.

Exploration of New Catalytic Transformations Utilizing the Unique Steric and Electronic Properties

The combination of a hard, oxophilic P=O group and bulky substituents gives phosphine oxides unique characteristics as ligands in transition metal catalysis. The P=O bond can act as a hemi-labile donor, meaning it can temporarily dissociate to create an open coordination site on the metal center, which is crucial for many catalytic cycles. nih.gov The significant steric bulk of the bis(pentamethylphenyl) groups would create a highly specific and constrained coordination pocket around a metal center.

Future research should aim to design and test palladium, rhodium, or other transition metal complexes featuring bis(pentamethylphenyl)phosphine oxide as a ligand. These new catalysts could offer unprecedented selectivity in a range of transformations. A key area of exploration would be asymmetric catalysis, where the defined chiral environment enforced by a chiral variant of this ligand could lead to high enantioselectivity. nih.gov Mechanistic studies have shown that for some palladium-catalyzed C-N couplings, the mono-oxidation of a bis-phosphine ligand is critical for a successful transformation. nih.gov Rationally designed pre-catalysts incorporating the bis(pentamethylphenyl)phosphine oxide ligand could bypass problematic in-situ oxidation steps and lead to more robust and efficient catalytic systems. nih.gov The extreme steric hindrance might also enable challenging cross-coupling reactions or unlock novel reactivity pathways that are inaccessible with less bulky ligands.

Advancements in Materials Integration and Performance Enhancement

Organophosphorus compounds are widely used to enhance the properties of polymeric materials, particularly as flame retardants. Phosphine oxides, especially those with high aromatic content, are effective because they can function in both the gas phase (scavenging flammable radicals) and the condensed phase (promoting char formation, which acts as a physical barrier). mdpi.com

A significant future direction is the integration of bis(pentamethylphenyl)phosphine oxide into polymer matrices, such as epoxy resins, to create advanced materials with superior performance. mdpi.com Its high molecular weight and the presence of ten methyl groups suggest it would have excellent thermal stability and hydrophobicity. The incorporation of this bulky, rigid, and symmetric molecule could enhance the glass transition temperature (Tg), improve resistance to water absorption, and bolster the dielectric properties of the host material. mdpi.com Research should focus on synthesizing and compounding various loadings of the phosphine oxide into different polymers and systematically evaluating their flame retardancy, thermal stability, and mechanical properties.

Material ApplicationResearch GoalPotential Benefit of Bis(pentamethylphenyl)phosphine Oxide
Flame RetardancyDevelop high-performance, halogen-free flame retardants.High phosphorus content, promotes charring, thermally stable. mdpi.com
Polymer CompositesEnhance thermal and mechanical properties.Rigid structure may increase Tg; hydrophobic nature reduces water uptake. mdpi.com
Dielectric MaterialsCreate materials with low dielectric constants.Symmetric, non-polar structure could reduce the polarity of the polymer matrix. mdpi.com

Synergistic Approaches Combining Computational and Experimental Studies

The extreme steric crowding in bis(pentamethylphenyl)phosphine oxide makes its behavior complex and potentially non-intuitive. A purely experimental approach to exploring its properties would be time-consuming and resource-intensive. Therefore, a synergistic strategy that combines computational modeling with targeted experimental work is essential for future progress.

Computational chemistry, particularly using Density Functional Theory (DFT), can provide profound insights into the molecule's structure and reactivity. rsc.orgbath.ac.uk Future research should leverage these tools to:

Predict Geometry and Strain: Calculate the precise bond angles, bond lengths, and torsional angles. Computational studies on highly congested molecules like bis(supermesityl)phosphine oxide have shown that significant strain energy can be stored in the distortion of the aromatic rings. rsc.org Understanding these structural details for bis(pentamethylphenyl)phosphine oxide is crucial for predicting its reactivity.

Elucidate Reaction Mechanisms: Model transition states for potential synthetic routes or catalytic cycles. This can help rationalize experimental outcomes and guide the optimization of reaction conditions. nih.govweizmann.ac.il

Simulate Spectroscopic Data: Predict NMR chemical shifts and coupling constants, which can be compared with experimental data to confirm structures and understand unusual electronic effects caused by steric strain. bath.ac.uk

Experimental work, including single-crystal X-ray diffraction, multinuclear NMR spectroscopy, and kinetic analysis, would then be used to validate the computational models. semanticscholar.orgrsc.org This iterative process—where computational predictions guide experimental design and experimental results refine theoretical models—will accelerate the understanding of bis(pentamethylphenyl)phosphine oxide and the discovery of its applications. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.